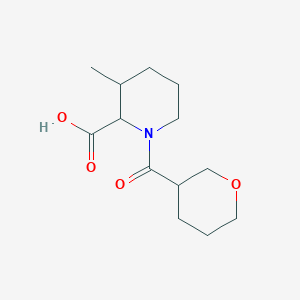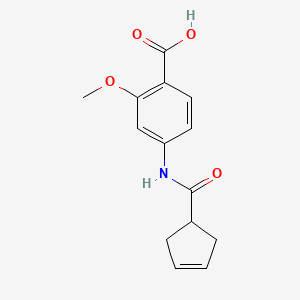![molecular formula C13H16ClNO3 B6644888 2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid](/img/structure/B6644888.png)
2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid, also known as CMPA, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is structurally similar to other NSAIDs such as ibuprofen and aspirin. CMPA has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory diseases.
作用機序
2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are inflammatory mediators. By inhibiting COX enzymes, 2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, 2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has been shown to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative stress and inflammation. 2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a key role in inflammation and immunity.
実験室実験の利点と制限
2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, 2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has been extensively studied, and its pharmacological effects are well characterized. However, there are also some limitations to the use of 2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid in lab experiments. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in cell-based assays. Additionally, 2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has been shown to have low solubility in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for the study of 2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid. One potential direction is the development of novel synthetic analogs of 2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid with improved pharmacological properties. Additionally, the use of 2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid in combination with other drugs for the treatment of inflammatory diseases and cancer could be explored. Finally, the use of 2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid in animal models of disease could be further investigated to determine its potential therapeutic applications.
合成法
2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid can be synthesized through a multistep process starting from 3-chloro-2-methylbenzoic acid. The synthesis involves the reaction of 3-chloro-2-methylbenzoic acid with isobutyl chloroformate to form an intermediate which is then reacted with N-(tert-butoxycarbonyl)-glycine methyl ester. The final step involves the removal of the protecting groups to yield 2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid.
科学的研究の応用
2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins, which are known to cause inflammation. 2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has also been shown to have analgesic and antipyretic effects, making it a potential candidate for the treatment of pain and fever. Additionally, 2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
特性
IUPAC Name |
2-[(3-chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-8(2)15(7-12(16)17)13(18)10-5-4-6-11(14)9(10)3/h4-6,8H,7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGSWZZTZXZQLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)N(CC(=O)O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methoxy-2-methyl-1-[(2,4,4-trimethylcyclopentyl)amino]butan-2-ol](/img/structure/B6644815.png)



![2-[(3-Chloro-2-methylbenzoyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6644850.png)
![3-[(3-Chloro-2-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644858.png)
![(2R)-2-[(3-chloro-2-methylbenzoyl)amino]-3-methylbutanoic acid](/img/structure/B6644868.png)
![2-[1-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanol](/img/structure/B6644873.png)

![5-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]pentan-1-ol](/img/structure/B6644895.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B6644902.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B6644903.png)
![2-[3-(Dimethylamino)pyrrolidin-1-yl]-6-methylpyrimidine-4-carbonitrile](/img/structure/B6644916.png)
